

physical and chemical properties of 1,3-Dibromo-5-chlorobenzene

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Compound of Interest

Compound Name: 1,3-Dibromo-5-chlorobenzene

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An In-depth Technical Guide to 1,3-Dibromo-5-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,3-Dibromo-5-chlorobenzene** (CAS No: 14862-52-3), a key halogenated aromatic intermediate in organic synthesis. The document details its physicochemical characteristics, provides standardized experimental protocols for property determination, and outlines its synthesis and reactivity. This guide is intended to serve as a critical resource for professionals in research, development, and drug discovery who utilize this versatile chemical building block.

Core Physical and Chemical Properties

1,3-Dibromo-5-chlorobenzene is a tri-substituted aromatic compound with the chemical formula $C_6H_3Br_2Cl$.^{[1][2]} It presents as a white to light yellow or pale cream crystalline powder at room temperature.^{[1][3][4]} This compound is a crucial reactant in the synthesis of various complex molecules, including orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs which have shown potential as antimitotic agents.^{[5][6]}

Quantitative Physicochemical Data

The key physical and chemical properties of **1,3-Dibromo-5-chlorobenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ Br ₂ Cl	[1][2][7]
Molecular Weight	270.35 g/mol	[1][7]
CAS Number	14862-52-3	[2][5][7]
Appearance	White to light yellow crystalline powder	[1][3]
Melting Point	91-94 °C (lit.)	[1][5]
Boiling Point	256 °C	[1][6]
Density (Predicted)	2.021 ± 0.06 g/cm ³	[1][6]
Flash Point	115.8 °C	[1]
Vapor Pressure	0.0356 mmHg at 25°C	[1]
Refractive Index	1.612	[1]
Solubility	Soluble in Toluene; Insoluble in water	[1][3]
Storage Conditions	Sealed in dry, Room Temperature	[1][6]

Spectroscopic Data

- ¹H NMR (CDCl₃, 300 MHz): δ 7.57 (t, 1H), 7.47 (d, 2H).[5][6]
- Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 270 and a second highest peak at m/z 272, consistent with the isotopic pattern of two bromine atoms.
[7]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physical properties of **1,3-Dibromo-5-chlorobenzene**.

Determination of Melting Point

This protocol describes the determination of the melting point range using a capillary method with a melting point apparatus.[\[8\]](#)

Materials:

- **1,3-Dibromo-5-chlorobenzene** sample
- Melting point capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)[\[9\]](#)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the **1,3-Dibromo-5-chlorobenzene** sample is dry and finely powdered. If necessary, crush a small amount of the crystals using a mortar and pestle.[\[8\]](#)[\[9\]](#)
- Load a capillary tube by pressing the open end into the powdered sample. A small amount of solid (2-3 mm in height) should be packed into the bottom of the tube.[\[9\]](#)
- Compact the sample by tapping the sealed end of the tube gently on a hard surface or by dropping it through a long glass tube.[\[10\]](#)
- Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.[\[10\]](#)
- Allow the apparatus to cool to at least 20 °C below the approximate melting point.

- Prepare a new sample and place it in the apparatus. Heat at a slower rate, approximately 1-2 °C per minute, starting from about 15 °C below the expected melting point.[\[10\]](#)
- Record the temperature at which the first drop of liquid appears (T_1).
- Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T_2).
- The melting point is recorded as the range $T_1 - T_2$.

Determination of Boiling Point

This protocol details the determination of the boiling point using the Thiele tube method, which is suitable for small sample quantities.[\[11\]](#)

Materials:

- **1,3-Dibromo-5-chlorobenzene** sample
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer (0-300 °C range)
- Thiele tube filled with high-boiling mineral oil
- Bunsen burner or microburner
- Clamp and stand

Procedure:

- Place a small amount (a few mL) of **1,3-Dibromo-5-chlorobenzene** into the fusion tube.[\[12\]](#)
[\[13\]](#)
- Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.[\[12\]](#)

- Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer and immerse the assembly into the Thiele tube, making sure the heat-transfer oil is above the level of the sample but below the opening of the fusion tube.
[\[11\]](#)
- Gently heat the side arm of the Thiele tube with a burner.[\[11\]](#) This will circulate the oil and ensure uniform heating.
- As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
- Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is just above the boiling point.[\[11\]](#)
- Remove the heat source and allow the apparatus to cool slowly.
- Observe the point at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. The temperature at this moment is the boiling point of the sample.[\[11\]](#)
- Record the barometric pressure, as boiling point is pressure-dependent.[\[11\]](#)

Determination of Solubility

This protocol provides a qualitative method for assessing the solubility of **1,3-Dibromo-5-chlorobenzene** in various solvents.[\[14\]](#)[\[15\]](#)

Materials:

- **1,3-Dibromo-5-chlorobenzene** sample
- Selection of solvents: Water, Toluene, Ethanol, Diethyl Ether, 5% NaOH solution, 5% HCl solution
- Small test tubes

- Spatula
- Vortex mixer (optional)

Procedure:

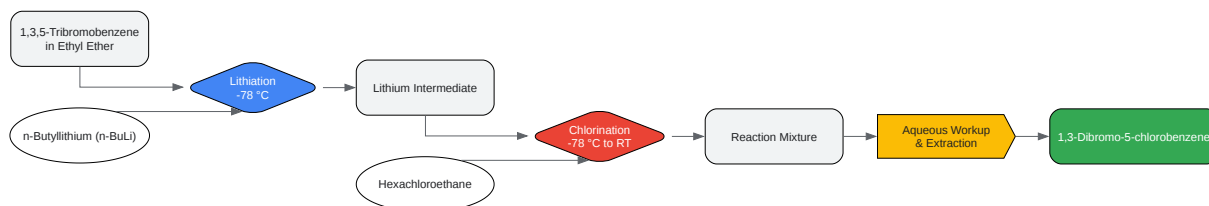
- Place approximately 0.1 g of the solid **1,3-Dibromo-5-chlorobenzene** into a small, dry test tube.[\[14\]](#)
- Add 3 mL of the first solvent (e.g., water) to the test tube in portions, shaking vigorously after each addition.[\[14\]](#)
- Observe whether the solid dissolves completely. Record the substance as "soluble," "sparingly soluble," or "insoluble."
- Repeat the procedure for each of the selected solvents in separate test tubes.
- For aqueous acidic (5% HCl) and basic (5% NaOH) solutions, observe for any reaction (e.g., salt formation leading to dissolution) which would indicate acidic or basic functional groups. Given the structure of **1,3-Dibromo-5-chlorobenzene**, it is expected to be insoluble in these aqueous solutions.[\[16\]](#)

Synthesis and Reactivity

1,3-Dibromo-5-chlorobenzene is a versatile intermediate in organic synthesis, amenable to reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira).[\[17\]](#) This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.[\[17\]](#)

Synthesis of 1,3-Dibromo-5-chlorobenzene

A common laboratory synthesis involves the lithiation of 1,3,5-tribromobenzene followed by quenching with an electrophilic chlorine source like hexachloroethane.[\[5\]](#)[\[6\]](#)



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Caption: Synthesis workflow for **1,3-Dibromo-5-chlorobenzene**.

Experimental Protocol for Synthesis:[5][6]

- Dissolve 1,3,5-tribromobenzene (9.44 g, 30 mmol) in 120 mL of anhydrous ethyl ether in a flame-dried flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol) dropwise over 10 minutes.
- Stir the reaction mixture at -78 °C for an additional 10 minutes.
- Add hexachloroethane (7.15 g, 30.2 mmol) in portions over 3 minutes.
- Continue stirring at -78 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for 3.2 hours.
- Upon completion, transfer the mixture to a separatory funnel. Add 100 mL of water and 100 mL of ethyl acetate to partition the layers.
- Separate the aqueous layer and extract it with an additional 100 mL of ethyl acetate.

- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.

Safety and Handling

1,3-Dibromo-5-chlorobenzene is classified as an irritant.[1][2] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7][18]

Precautionary Measures:

- Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[2][18]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2][18]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2][18]
- Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local regulations.[18]

This guide provides foundational data and protocols for the safe and effective use of **1,3-Dibromo-5-chlorobenzene** in a research and development setting. For further information, consult the full Safety Data Sheet (SDS) from your supplier.[2][18][19]

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